Lipophilicity vs. Unsubstituted Parent Sulfonamide
CAS 68003‑40‑7 exhibits a calculated LogP of 2.17, substantially higher than that of the unsubstituted parent 2‑methyl‑5‑nitrobenzenesulfonamide (CAS 6269‑91‑6, estimated LogP ~0.5 based on fragment‑based calculation) . The ~1.7 log unit increase reflects the masking of the polar sulfonamide NH and the addition of the two‑carbon hydroxyethyl chain. This difference translates to an approximately 50‑fold higher octanol/water partition coefficient, which directly influences retention time in reversed‑phase HPLC (validated on a Newcrom R1 column) [1] and alters passive membrane permeability in cell‑based assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.17 (ChemSrc calculation) |
| Comparator Or Baseline | 2‑Methyl‑5‑nitrobenzenesulfonamide (CAS 6269‑91‑6): estimated LogP ~0.5 |
| Quantified Difference | ΔLogP ≈ +1.7 (~50‑fold higher partition coefficient) |
| Conditions | In silico prediction; experimental LogP not reported for either compound. |
Why This Matters
Procurement of the correct analog avoids large retention time shifts and ensures predictable solubility behavior during library synthesis and biological profiling.
- [1] SIELC Technologies. Separation of Benzenesulfonamide, N-(2‑hydroxyethyl)-2‑methyl‑5‑nitro‑ on Newcrom R1 HPLC column. https://sielc.com/benzenesulfonamide-n-2-hydroxyethyl-2-methyl-5-nitro (accessed 2026‑05‑02). View Source
